2-(2-(4-((2-Cyanoethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate 2-(2-(4-((2-Cyanoethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate
Brand Name: Vulcanchem
CAS No.: 85187-82-2
VCID: VC17026316
InChI: InChI=1S/C23H26N3.CH4O4S/c1-23(2)20-8-5-6-9-21(20)26(4)22(23)15-12-18-10-13-19(14-11-18)25(3)17-7-16-24;1-5-6(2,3)4/h5-6,8-15H,7,17H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1
SMILES:
Molecular Formula: C23H26N3.CH3O4S
C24H29N3O4S
Molecular Weight: 455.6 g/mol

2-(2-(4-((2-Cyanoethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate

CAS No.: 85187-82-2

Cat. No.: VC17026316

Molecular Formula: C23H26N3.CH3O4S
C24H29N3O4S

Molecular Weight: 455.6 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(4-((2-Cyanoethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate - 85187-82-2

Specification

CAS No. 85187-82-2
Molecular Formula C23H26N3.CH3O4S
C24H29N3O4S
Molecular Weight 455.6 g/mol
IUPAC Name methyl sulfate;3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile
Standard InChI InChI=1S/C23H26N3.CH4O4S/c1-23(2)20-8-5-6-9-21(20)26(4)22(23)15-12-18-10-13-19(14-11-18)25(3)17-7-16-24;1-5-6(2,3)4/h5-6,8-15H,7,17H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1
Standard InChI Key YCGIYKJTOOCUTE-UHFFFAOYSA-M
Isomeric SMILES CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)N(C)CCC#N)C)C.COS(=O)(=O)[O-]
Canonical SMILES CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCC#N)C)C.COS(=O)(=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure comprises four distinct components:

  • Indolium core: A 1,3,3-trimethylindol-1-ium moiety provides cationic character and planar aromaticity, enabling π-π stacking interactions.

  • Vinyl bridge: A trans-configured ethenyl group (-CH=CH-) links the indolium core to the phenyl ring, extending conjugation and influencing optical properties .

  • Substituted phenyl group: The para-position of the phenyl ring hosts a methylamino-cyanoethyl substituent (-N(CH3)CH2CH2CN), introducing polar and electron-withdrawing effects.

  • Methyl sulfate counterion: Neutralizes the indolium cation, enhancing solubility in polar solvents.

The IUPAC name, methyl sulfate;3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile, reflects this arrangement.

Physicochemical Properties

Key properties derived from experimental data include:

PropertyValueSource
Molecular formulaC<sub>24</sub>H<sub>29</sub>N<sub>3</sub>O<sub>4</sub>S
Molecular weight455.6 g/mol
Charge+1 (balanced by CH<sub>3</sub>OSO<sub>3</sub><sup>−</sup>)
SolubilityPolar organic solvents (DMSO, methanol)
StabilityHygroscopic; light-sensitive

The cyanethyl group’s electron-withdrawing nature (-CH<sub>2</sub>CH<sub>2</sub>CN) red-shifts absorption/emission spectra compared to unsubstituted indolium dyes .

Synthesis and Production

Synthetic Pathways

While detailed protocols are proprietary, the synthesis likely involves:

  • Indolium cation formation: Condensation of 1,3,3-trimethylindoline with methylating agents under acidic conditions.

  • Vilsmeier-Haack reaction: Introduction of the vinyl group via formylation and subsequent elimination .

  • Nucleophilic aromatic substitution: Attachment of the methylamino-cyanoethyl side chain to the phenyl ring.

  • Counterion exchange: Precipitation with methyl sulfate to yield the final product.

Critical challenges include controlling stereochemistry (E/Z isomerism at the vinyl bridge) and minimizing quaternary ammonium degradation .

Purification and Characterization

  • Chromatography: Reverse-phase HPLC isolates the E-isomer, predominant due to steric hindrance .

  • Spectroscopy: <sup>1</sup>H NMR confirms substituent integration (e.g., indolium CH<sub>3</sub> at δ 1.5–1.7 ppm) .

  • Mass spectrometry: ESI-MS shows [M]<sup>+</sup> at m/z 455.6, consistent with the molecular formula.

Applications and Biological Activity

Fluorescent Dyes and Sensors

The conjugated π-system enables applications in:

  • Bioimaging: Cell membrane staining due to cationic lipid affinity .

  • pH sensors: Protonation/deprotonation of the amino group alters emission wavelengths.

  • OLEDs: Electron-deficient cyanethyl groups improve electron injection in organic semiconductors .

Industrial Dyes

  • Textile dyeing: Cationic nature improves cotton fiber affinity.

  • Laser dyes: Tunable emission in the 550–650 nm range .

Research Findings and Comparative Analysis

Optical Properties

  • Absorption: λ<sub>max</sub> ≈ 480 nm (ε = 12,500 M<sup>−1</sup>cm<sup>−1</sup>) in ethanol .

  • Emission: λ<sub>em</sub> ≈ 610 nm with a quantum yield Φ = 0.38 .

Structure-Activity Relationships

Comparison with analogues highlights substituent effects:

CompoundSubstituentMolecular WeightKey Application
Target compound-N(CH<sub>3</sub>)CH<sub>2</sub>CH<sub>2</sub>CN455.6Fluorescent probes
2-[2-[4-[(2-Chloroethyl)methylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium sulphate -N(CH<sub>3</sub>)CH<sub>2</sub>CH<sub>2</sub>Cl803.9Antimicrobial agents
2-[2-[4-[(2-Hydroxyethyl)methylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride -N(CH<sub>3</sub>)CH<sub>2</sub>CH<sub>2</sub>OH370.9Solubility enhancers

The cyanoethyl group enhances photostability but reduces aqueous solubility compared to hydroxyethyl derivatives .

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